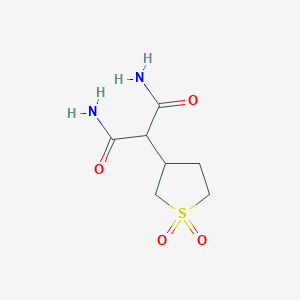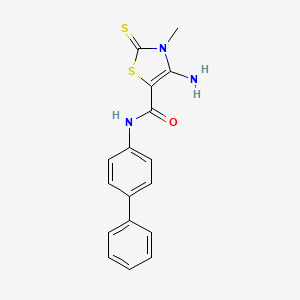![molecular formula C11H15ClN2OS B12126261 Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- CAS No. 86847-85-0](/img/structure/B12126261.png)
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methylthio group, along with a propanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of a methylthio group. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the amide group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with a propanoic acid moiety.
N-(4-methoxyphenyl)-3-chloropropanamide: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
86847-85-0 |
|---|---|
Fórmula molecular |
C11H15ClN2OS |
Peso molecular |
258.77 g/mol |
Nombre IUPAC |
N-(5-chloro-3-methylsulfanylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15ClN2OS/c1-11(2,3)10(15)14-9-8(16-4)5-7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Clave InChI |
DBMCXQXEQXTPLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)



![1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B12126207.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126213.png)



![(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12126233.png)

![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12126241.png)


